1-hydroxy-4-methyl-1,2-dihydropyridine-2-thione
CAS No.: 25363-69-3
Cat. No.: VC8347036
Molecular Formula: C6H7NOS
Molecular Weight: 141.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25363-69-3 |
---|---|
Molecular Formula | C6H7NOS |
Molecular Weight | 141.19 g/mol |
IUPAC Name | 1-hydroxy-4-methylpyridine-2-thione |
Standard InChI | InChI=1S/C6H7NOS/c1-5-2-3-7(8)6(9)4-5/h2-4,8H,1H3 |
Standard InChI Key | RCWJCTXRXJZSQK-UHFFFAOYSA-N |
SMILES | CC1=CC(=S)N(C=C1)O |
Canonical SMILES | CC1=CC(=S)N(C=C1)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-hydroxy-4-methylpyridine-2(1H)-thione, reflecting its substitution pattern: a hydroxyl group at position 1, a methyl group at position 4, and a thione group at position 2 of the pyridine ring . Its molecular formula is C₆H₇NOS, corresponding to a molecular weight of 141.19 g/mol .
Table 1: Key Identifiers of 1-Hydroxy-4-Methyl-1,2-Dihydropyridine-2-Thione
Property | Value | Source |
---|---|---|
CAS Registry Number | 25363-69-3 | |
Molecular Formula | C₆H₇NOS | |
Molecular Weight | 141.19 g/mol | |
SMILES Notation | S=C1N(O)C=CC(C)=C1 | |
Purity (Commercial) | 97% |
Structural and Electronic Characteristics
The compound’s structure features a partially saturated pyridine ring, with the thione group introducing significant electron-withdrawing character. This electronic configuration enhances its reactivity in nucleophilic substitution and metal coordination reactions. The hydroxyl group at position 1 contributes to tautomeric equilibria, potentially existing in enol-thione or keto-thiol forms depending on solvent polarity and pH .
Synthesis and Purification
Synthetic Routes
While no direct synthesis for this compound is documented in the provided sources, analogous pyridine-thiones are typically synthesized via cyclization or functional group interconversion. A representative method for related compounds involves:
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Base-Mediated Cyclization: Treatment of precursors like 2-{[amino(imino)methyl]thio}-1-hydroxy-5-R-pyridinium chloride with sodium carbonate in aqueous medium, followed by acidification to isolate the product .
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Thionation Reactions: Conversion of pyridone derivatives to thiones using Lawesson’s reagent or phosphorus pentasulfide.
Table 2: Generalized Synthesis Conditions for Pyridine-Thiones
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | Na₂CO₃, H₂O, RT, 4 hrs | ~58% |
Acidification | HCl (conc.), pH ~1 | - |
Purification | Filtration, hexane recrystallization | - |
Example Adaptation: Applying this protocol to 4-methyl-substituted precursors could yield the target compound, though substituent effects may require optimization of reaction time or temperature.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (inferred from analogs), with better solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Stability studies are absent, but the thione moiety suggests susceptibility to oxidation, necessitating inert storage conditions.
Spectroscopic Data
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IR Spectroscopy: Expected peaks include ν(S-H) ~2550 cm⁻¹ (if thiol tautomer present), ν(C=S) ~1250 cm⁻¹, and ν(O-H) ~3200 cm⁻¹ .
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NMR Spectroscopy:
Biological Activity (Inferred from Analogs)
While no direct data exist for this compound, structurally related pyridine-thiones demonstrate:
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